N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a compound with a unique bicyclic structure. This compound is characterized by the presence of a sulfamoylphenyl group attached to a bicyclo[2.2.1]heptane ring system, which is further connected to a carboxamide group. The molecular formula of this compound is C14H18N2O3S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins via a formal [4 + 2] cycloaddition reaction . This reaction is catalyzed by a chiral tertiary amine and proceeds under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfamoylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The sulfamoylphenyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but differ in the functional groups attached.
Norbornane derivatives: These compounds have a similar bicyclic structure but lack the sulfamoylphenyl group.
Uniqueness
N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C14H18N2O3S/c15-20(18,19)12-5-3-11(4-6-12)16-14(17)13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H,16,17)(H2,15,18,19) |
InChI Key |
PTGDOCFWDSYRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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